molecular formula C12H10N2OS B2509314 6-(2,3-dihydrobenzofuran-5-yl)-1H-pyrimidine-2-thione CAS No. 882285-54-3

6-(2,3-dihydrobenzofuran-5-yl)-1H-pyrimidine-2-thione

Cat. No. B2509314
CAS RN: 882285-54-3
M. Wt: 230.29
InChI Key: ILABTJJCSBGTKL-UHFFFAOYSA-N
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Description

The compound “6-(2,3-dihydrobenzofuran-5-yl)-1H-pyrimidine-2-thione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a 2,3-dihydrobenzofuran moiety, which is a benzofuran derivative with a saturated five-membered ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving condensation or coupling reactions .


Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), FT-IR (Fourier Transform Infrared Spectroscopy), and X-ray crystallography .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

  • Biological Significance and Applications : Pyrimidine derivatives, including those with specific structural features such as benzofuran and thione groups, are significant in medicinal chemistry due to their wide range of biological and pharmacological activities. These activities include their use as optical sensors, antitumor agents, and in drug design, highlighting their versatility in scientific research (M. Boča, R. Jameson, W. Linert, 2011; Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

  • Synthetic Pathways and Hybrid Catalysts : Research has delved into the synthetic pathways employed for developing various pyrimidine scaffolds, using a multitude of hybrid catalysts. These studies underline the chemical versatility and applicability of pyrimidine derivatives in creating biologically active compounds, which could be relevant for understanding the synthesis and application potential of 6-(2,3-dihydrobenzofuran-5-yl)-1H-pyrimidine-2-thione (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

  • Optoelectronic Materials : The integration of pyrimidine rings into π-extended conjugated systems has been explored for creating novel optoelectronic materials. This research avenue suggests potential applications for pyrimidine derivatives, including those with specific substituents like 6-(2,3-dihydrobenzofuran-5-yl), in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

properties

IUPAC Name

6-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c16-12-13-5-3-10(14-12)8-1-2-11-9(7-8)4-6-15-11/h1-3,5,7H,4,6H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILABTJJCSBGTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC=NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333678
Record name 6-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731643
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

882285-54-3
Record name 6-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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